Nigrocin-1-OW5
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILGNIVGMGKQVVCGLSGLC |
Origin of Product |
United States |
Structural Elucidation and Physicochemical Characterization of Nigrocin 1 Ow5
Primary Structure Determination and Sequence Analysis
The primary structure, or amino acid sequence, is the foundational determinant of a peptide's chemical properties and three-dimensional structure. The sequence of Nigrocin-1-OW5 was determined following its isolation from Odorrana wuchuanensis. novoprolabs.com It is a 21-residue peptide. novoprolabs.com
The specific amino acid sequence defines its size, charge, and hydrophobicity, which are critical features for its antimicrobial function. The sequence contains two cysteine residues, suggesting the potential for an intramolecular disulfide bridge, a common feature in many antimicrobial peptides that confers structural stability.
Table 1: Amino Acid Sequence of this compound
| Representation | Sequence |
|---|---|
| Full Sequence | Gly-Ile-Leu-Gly-Asn-Ile-Val-Gly-Met-Gly-Lys-Gln-Val-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys |
| One-Letter Code | GILGNIVGMGKQVVCGLSGLC |
Data sourced from a commercial supplier referencing Yang X, et al. 2012. novoprolabs.com
**2.2. Advanced Spectroscopic and Biophysical Investigations of Higher-Order Structures
While the primary sequence is critical, a peptide's biological function is dictated by its three-dimensional conformation. Advanced spectroscopic techniques are employed to investigate these higher-order structures.
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides in different environments. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures of peptide backbones, such as α-helices and β-sheets.
While specific CD spectral data for this compound have not been published, studies on related peptides, such as Nigrocin-2 from Rana nigromaculata, have utilized this method. For Nigrocin-2, CD analysis revealed that the peptide adopts a predominantly α-helical structure in membrane-mimetic environments like trifluoroethanol (TFE) solutions and sodium dodecyl sulfate (B86663) (SDS) micelles. This suggests that Nigrocin-family peptides likely undergo a conformational change from a random coil in aqueous solution to a structured, helical form upon interacting with microbial membranes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides in solution. By measuring the magnetic properties of atomic nuclei, NMR can provide a detailed set of distance constraints between atoms, which are then used to compute a model of the peptide's structure.
A published, high-resolution solution structure for this compound is not currently available. However, the methodology has been successfully applied to other members of its family. For example, homonuclear NMR studies of Nigrocin-2 in a TFE/water solution and in the presence of SDS micelles determined its solution structure. The results showed a distinct amphipathic α-helix, a common structural motif for membrane-active antimicrobial peptides where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. This arrangement is crucial for inserting into and disrupting the lipid bilayers of microbial cell membranes.
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of a peptide's molecular mass. It provides experimental confirmation of the peptide's identity by matching the measured mass to the theoretical mass calculated from its amino acid sequence. Furthermore, HRMS is used to assess the purity of a peptide sample, as it can detect minute variations and the presence of contaminants or modifications.
Based on its primary sequence (GILGNIVGMGKQVVCGLSGLC), the theoretical molecular weight of this compound can be calculated. It is assumed that the two cysteine residues form a single intramolecular disulfide bond, resulting in the loss of two hydrogen atoms.
Table 2: Calculated Molecular Mass of this compound
| Parameter | Value (Daltons) |
|---|---|
| Monoisotopic Mass | 2058.09 |
| Average Mass | 2059.51 |
Note: Masses are calculated based on the amino acid sequence assuming one disulfide bond (-2 Da). These values are theoretical and are typically confirmed experimentally via HRMS.
Computational Prediction and Modeling of Three-Dimensional Structures
In the absence of experimentally determined structures from NMR or X-ray crystallography, computational methods provide valuable insights into the potential three-dimensional conformation of peptides. genscript.com These methods use the primary sequence to predict the most energetically favorable fold.
Currently, there is no experimentally derived structure for this compound in the Protein Data Bank (PDB), nor is there a pre-computed model available in the AlphaFold Protein Structure Database. However, a theoretical 3D model could be generated using two primary approaches:
Homology Modeling: This method uses the known structure of a closely related peptide as a template. Given that structures for other nigrocins and brevinin-family peptides exist, this would be a viable approach.
Ab initio (or de novo) Prediction: This method predicts the structure from the amino acid sequence alone, based on physical and chemical principles governing protein folding.
Such computational models are instrumental in generating hypotheses about the peptide's structure-function relationship, such as identifying the spatial arrangement of hydrophobic and cationic residues that are critical for its antimicrobial activity. Models for other nigrocin peptides from different frog species are available in databases and typically show the characteristic amphipathic helical structure. uniprot.org
Conformational Dynamics and Stability Studies in Mimetic Biological Environments
The biological activity of this compound is expressed in the context of a microbial membrane. Therefore, studying its conformational dynamics and stability in environments that mimic this biological interface is crucial. These studies, often performed using CD or NMR spectroscopy, investigate how the peptide's structure changes and remains stable in different solvents.
Specific conformational stability studies for this compound are not detailed in the available literature. However, the standard approach, as applied to related peptides like Nigrocin-2, involves analyzing the peptide's structure in:
Aqueous Solution (e.g., phosphate (B84403) buffer): Where the peptide is often in a disordered, random coil state.
Membrane-Mimetic Environments:
Trifluoroethanol (TFE): A solvent known to promote and stabilize helical structures.
Sodium Dodecyl Sulfate (SDS) or Dodecylphosphocholine (DPC) Micelles: These detergent structures mimic the charged surface and hydrophobic core of a cell membrane.
Studies on Nigrocin-2 have shown that it is stable and folds into a well-defined α-helix in TFE and SDS micelles, indicating that the peptide's active conformation is induced upon interaction with a membrane-like environment. novoprolabs.com This induced folding is a hallmark of many antimicrobial peptides, allowing them to remain soluble in an inactive state until they reach their target membrane.
Molecular Mechanisms of Action of Nigrocin 1 Ow5
Investigations of Membrane-Active Mechanisms
The primary mode of action for many antimicrobial peptides, including those in the Nigrocin family, is the perturbation and permeabilization of the microbial cell membrane. This interaction is facilitated by the peptide's physicochemical properties, such as its cationic nature and amphipathic structure.
Permeabilization and Disruption of Microbial Cell Membranes
Nigrocin-1-OW5 is classified as a pore-forming peptide. researchgate.net The antimicrobial activity of the broader Nigrocin peptide family, to which this compound belongs, is largely attributed to their ability to disrupt the integrity of microbial membranes, leading to cell death. researchgate.net This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria.
Research on related Nigrocin peptides, such as Nigrocin-2, has shown that they adopt a distinct amphipathic α-helical structure in membrane-mimicking environments. researchgate.net This conformation is critical for its function, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment or the interior of a forming pore. This interaction leads to the permeabilization of the membrane, causing leakage of essential intracellular contents and ultimately, cell lysis. researchgate.netnih.gov A study on a novel Nigrocin peptide, Nigrocin-PN, also indicated that its antibacterial mechanism involves membrane destruction. nih.gov
The structure of Nigrocin peptides often includes a "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.com This structural feature is considered crucial for the biological activity and stability of the peptide, likely by constraining the peptide's conformation to optimize its interaction with the microbial membrane. nih.gov Studies on modified Nigrocin peptides have shown that alterations to this "Rana box" can significantly impact the peptide's ability to permeabilize membranes. nih.gov
Characterization of Membrane Interaction Kinetics and Binding Modalities
Detailed kinetic studies specifically for this compound are not extensively available in the public domain. However, the general mechanism for AMPs involves a multi-step process. Initially, the peptide binds to the surface of the microbial membrane. This binding is often rapid and driven by electrostatic forces.
For other antimicrobial peptides like magainin 2, kinetic studies have revealed that pore formation is a dynamic process. The concentration of the peptide on the membrane surface is a key determinant of the rate and extent of permeabilization. nih.gov It is plausible that this compound follows a similar concentration-dependent kinetic profile, where a threshold concentration on the membrane is required to initiate pore formation. The kinetics of this process can be influenced by the lipid composition of the target membrane.
Insights into Pore Formation and Lytic Pathways
While the precise lytic pathway of this compound has not been definitively characterized, several models for pore formation by AMPs have been proposed and may be applicable. These include the barrel-stave, toroidal pore, and carpet models. mdpi.comfrontiersin.org
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a hydrophilic channel.
Toroidal Pore Model: Here, the peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide is associated with the head groups of the lipids. This model involves significant disruption of the membrane structure.
Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. frontiersin.org
Given that structural studies of the related Nigrocin-2 peptide show it forms a single, linear amphipathic α-helix, it is likely that this compound acts via a mechanism that involves the insertion and aggregation of these helices to form pores, consistent with either the barrel-stave or toroidal pore models. researchgate.net The specific model it follows would depend on factors like its concentration and the properties of the target membrane.
Exploration of Intracellular Targets and Biochemical Pathway Modulation
While membrane disruption is a primary mechanism for many AMPs, some can translocate across the membrane and interact with intracellular targets. researchgate.netmdpi.com For these peptides, once inside the cytoplasm, they can interfere with essential cellular processes such as DNA replication, RNA synthesis, protein synthesis, or enzymatic activity. researchgate.netsemanticscholar.org
For instance, a study on the Nigrocin peptide, Nigrocin-PN, suggested that at lower concentrations, a non-membrane destruction mechanism might contribute to its bactericidal activity, hinting at the possibility of intracellular targets. nih.gov Some AMPs are known to bind to nucleic acids or ribosomes, thereby inhibiting crucial cellular functions. researchgate.net However, at present, there is no direct evidence from published research specifically identifying intracellular targets for this compound. Further research would be necessary to determine if this peptide or its analogs have significant intracellular modes of action.
Molecular Dynamics Simulations of Peptide-Lipid Interactions
There are currently no publicly available molecular dynamics (MD) simulation studies specifically focused on this compound. However, MD simulations are a powerful tool used to study the interactions between other antimicrobial peptides and lipid bilayers at an atomic level. kcl.ac.uk Such simulations can provide valuable insights into:
The initial binding and orientation of the peptide on the membrane surface.
The conformational changes the peptide undergoes upon membrane interaction.
The process of peptide insertion into the lipid bilayer.
The structure and stability of the resulting pores.
For example, MD simulations of a de novo designed pore-forming peptide revealed the formation of large pores and the stacking of channels within the bilayer leaflets. kcl.ac.uk Similar computational studies on this compound would be invaluable in elucidating the precise molecular details of its interaction with microbial membranes and the architecture of the pores it forms.
Cellular Uptake and Subcellular Localization within Microorganisms
The cellular uptake and subcellular localization of this compound within microorganisms have not been specifically detailed in the available literature. For membrane-acting peptides, significant accumulation within the cytoplasm may not be the primary mechanism of killing. Their action is predominantly at the cell envelope, leading to its catastrophic failure.
However, for peptides that do have intracellular targets, their uptake is a critical step. This can occur through the same pores they form or via other energy-dependent or independent translocation mechanisms. nih.gov Studies on other cell-penetrating peptides have shown that they can accumulate in specific subcellular locations, such as the nucleus or cytoplasm, to exert their effects. nih.gov To understand if this compound has a similar capability, studies employing techniques like fluorescence microscopy with labeled peptides would be required to track its journey into and within microbial cells.
Pre Clinical Biological Activity Spectrum of Nigrocin 1 Ow5
Broad-Spectrum Antimicrobial Efficacy Studiescpu-bioinfor.orglabshake.comvulcanchem.com
Nigrocin-1-OW5 has been shown to possess impressive broad-spectrum antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. cpu-bioinfor.orglabshake.comvulcanchem.com This wide range of activity makes it a subject of significant research interest.
Laboratory investigations have confirmed the efficacy of this compound against Gram-positive bacteria. A notable example is its activity against Staphylococcus aureus, a significant human pathogen. novoprolabs.comvulcanchem.com The minimum inhibitory concentration (MIC) for S. aureus has been reported to be in the range of 5.1-10.2 μM, indicating potent antibacterial action. novoprolabs.comvulcanchem.com The mechanism of action for many antimicrobial peptides against Gram-positive bacteria involves interaction with and disruption of the bacterial cell membrane. nih.govnih.gov
Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |
|---|
The peptide also exhibits significant activity against Gram-negative bacteria. cpu-bioinfor.org Studies have documented its effectiveness against Escherichia coli and Pseudomonas aeruginosa (also known as Bacillus pyocyaneus). novoprolabs.comvulcanchem.com For both of these Gram-negative strains, the MIC has been determined to be within the 5.1-10.2 μM range. novoprolabs.comvulcanchem.com The outer membrane of Gram-negative bacteria typically presents a barrier to many antimicrobial agents, so activity against these organisms is a noteworthy characteristic of this compound. frontiersin.orgresearchgate.net
Table 2: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| Escherichia coli | 5.1-10.2 novoprolabs.comvulcanchem.com |
In addition to its antibacterial properties, this compound has demonstrated antifungal capabilities. cpu-bioinfor.orglabshake.com Its activity against the pathogenic yeast Candida albicans has been established, with a reported MIC value also in the range of 5.1-10.2 μM. novoprolabs.comvulcanchem.com This indicates that the peptide's antimicrobial spectrum extends to eukaryotic pathogens.
Table 3: In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μM) |
|---|
In Vitro Assessment of Cellular Selectivity and Hemolytic Potentialcpu-bioinfor.orgcpu-bioinfor.org
A crucial aspect of the preclinical evaluation of any potential antimicrobial agent is its selectivity for microbial cells over host cells. Some antimicrobial peptides can exhibit significant toxicity toward mammalian cells, often measured by their hemolytic activity (the ability to rupture red blood cells). For related antimicrobial peptides, a lack of significant hemolytic activity has been noted, which suggests a preference for prokaryotic over eukaryotic membranes. cpu-bioinfor.org This selectivity is a critical factor in determining the therapeutic potential of an antimicrobial peptide. researchgate.net
Activity against Multidrug-Resistant (MDR) Microbial Strainsnovoprolabs.com
The emergence of multidrug-resistant (MDR) bacteria is a major global health concern. nih.govbrieflands.com Antimicrobial peptides are being investigated as potential solutions to this problem due to their novel mechanisms of action, which may be effective against bacteria that have developed resistance to conventional antibiotics. imrpress.com Frog skin, the source of this compound, is known to produce peptides active against antibiotic-resistant bacteria. imrpress.com While specific studies focusing solely on this compound against a broad panel of MDR strains are not extensively detailed in the provided context, the general class of frog-derived antimicrobial peptides is recognized for its potential against such challenging pathogens. imrpress.com
Structure Activity Relationship Sar and Peptide Engineering of Nigrocin 1 Ow5
Identification of Critical Amino Acid Residues and Structural Motifs for Bioactivity
The bioactivity of Nigrocin-1-OW5 is intrinsically linked to its primary sequence and the resulting three-dimensional structure. Its amino acid sequence is GILGNIVGMGKQVVCGLSGLC. unist.hr
Key structural features and residues critical for its function include:
The "Rana Box" Motif: A defining feature of this compound and many related peptides from ranid frogs is a C-terminal cyclic motif formed by a disulfide bridge. researchgate.net In this compound, this bridge occurs between the two cysteine residues at positions 15 and 21 (Cys-15 and Cys-21). unist.hrvulcanchem.com This covalent bond creates a loop that imparts significant conformational stability, which is crucial for maintaining the peptide's active shape and protecting it from degradation. vulcanchem.com This structural feature is important for maintaining the proper three-dimensional structure necessary for antimicrobial activity. vulcanchem.com
Amphipathicity and Cationic Nature: Like many AMPs, this compound is cationic and amphipathic. researchgate.netimrpress.com The presence of the basic amino acid Lysine (K) at position 11 provides a localized positive charge, which is critical for the initial electrostatic interaction with the negatively charged surface of microbial membranes. The specific arrangement of hydrophobic (e.g., Gly, Ile, Leu, Val, Met) and hydrophilic residues allows the peptide to adopt an amphipathic conformation, likely an α-helix or a β-hairpin-like structure, upon interacting with a membrane. unist.hrvulcanchem.comnih.gov This separation of charged and greasy regions is fundamental to its membrane-disrupting mechanism. nih.gov
Conformational Structure: While many linear AMPs are known to form an α-helical structure in membrane-like environments, the disulfide bridge in this compound is thought to favor a more constrained β-hairpin-like conformation. unist.hrnih.gov This specific fold presents the hydrophobic and cationic residues in an optimal orientation for membrane insertion and permeabilization.
Rational Design and Synthesis of this compound Analogues
Rational design involves modifying the native peptide sequence to create analogues with improved characteristics, such as enhanced potency, greater stability, or reduced toxicity. researchgate.net
Single amino acid substitutions can profoundly affect a peptide's structure and function. plos.org For this compound analogues, several strategies are employed:
Modulating Cationicity: Increasing the net positive charge can bolster antimicrobial activity. This is often achieved by substituting neutral or hydrophobic residues with basic amino acids like Lysine (Lys) or Arginine (Arg). frontiersin.org An enhanced positive charge strengthens the peptide's affinity for bacterial membranes. frontiersin.org
Optimizing Hydrophobicity: The hydrophobicity of the peptide is a key determinant of its lytic activity. Substituting certain residues with highly hydrophobic amino acids, such as Leucine (Leu) or Tryptophan (Trp), can enhance interactions with the lipid core of the microbial membrane. frontiersin.orgresearchgate.net However, this must be carefully balanced, as excessive hydrophobicity can lead to non-specific interactions and toxicity toward host cells.
Enhancing Proteolytic Stability: Natural L-amino acid peptides are susceptible to degradation by proteases. A common engineering strategy is the partial substitution with D-amino acids. nih.gov Studies on other peptides show that D-amino acid substitutions at the N- or C-termini can significantly increase stability in serum while maintaining the peptide's secondary structure and antimicrobial activity. nih.gov Conversely, substitutions in the middle of the sequence often disrupt the essential amphipathic structure, leading to a loss of activity. nih.gov
Table 1: Amino Acid Substitution Strategies for this compound Analogues
| Substitution Strategy | Example Substitution | Primary Goal | Expected Impact on Activity | Reference |
|---|---|---|---|---|
| Increase Cationicity | Glycine (G) → Lysine (K) | Enhance bacterial membrane affinity | Increased antimicrobial potency | frontiersin.org |
| Increase Hydrophobicity | Serine (S) → Leucine (L) | Strengthen membrane insertion | Increased antimicrobial potency | frontiersin.org |
| Improve Stability | L-amino acid → D-amino acid (at termini) | Increase resistance to proteases | Maintained or slightly altered activity with longer half-life | nih.gov |
| Disrupt Structure | L-amino acid → D-amino acid (in mid-sequence) | (Typically undesirable) | Disruption of secondary structure, loss of activity | nih.gov |
Modifications at the peptide's ends are a well-established method for improving efficacy.
C-terminal Amidation: One of the most common and effective strategies is the amidation of the C-terminus. researchgate.net This modification neutralizes the negative charge of the terminal carboxyl group, which can enhance the peptide's net positive charge and its interaction with microbial membranes. Furthermore, amidation increases resistance to degradation by carboxypeptidases, thereby extending the peptide's biological half-life. researchgate.netimrpress.com
Conformational stability is critical for a peptide's function. This compound already possesses a natural cyclic constraint due to its C-terminal disulfide bond. unist.hr This "Rana box" motif is vital for maintaining a stable three-dimensional structure. researchgate.netvulcanchem.com Further engineering can explore other cyclization strategies, such as head-to-tail cyclization, which can dramatically increase peptide rigidity and stability against exopeptidases. cpu-bioinfor.org Such constraints can lock the peptide into its most bioactive conformation, potentially leading to higher efficacy and improved selectivity for microbial over mammalian cells.
Correlation of Physicochemical Descriptors with Biological Activity and Selectivity
The biological activity of this compound and its analogues is not determined by a single property but by a combination of physicochemical descriptors. unist.hrimrpress.com
Net Positive Charge: A higher net positive charge (typically from +2 to +9) is strongly correlated with potent antimicrobial activity. This is due to the enhanced electrostatic attraction to the anionic components (like lipopolysaccharides and teichoic acids) of bacterial cell walls. frontiersin.org
Hydrophobicity: This property, contributed by nonpolar amino acids, drives the partitioning of the peptide into the lipid bilayer of the membrane. frontiersin.org There is an optimal range of hydrophobicity for activity; too little prevents membrane interaction, while too much can cause aggregation or indiscriminate toxicity. researchgate.net
Amphipathic Moment: This descriptor quantifies the segregation of hydrophobic and hydrophilic residues along the peptide backbone. A high amphipathic moment, particularly in an α-helical conformation, is a hallmark of membrane-active peptides and is directly related to their ability to form pores or otherwise disrupt the membrane. vulcanchem.comnih.gov
Structural Conformation: Recent studies have shown a strong association between a peptide's predicted structure and its spectrum of activity. Peptides predicted to adopt a helical structure often exhibit broad-spectrum antibacterial activity. researchgate.net
Table 2: Correlation of Physicochemical Properties with Biological Activity
| Physicochemical Descriptor | Correlation with Antimicrobial Potency | Mechanism | Reference |
|---|---|---|---|
| Net Positive Charge | Positive | Enhances initial binding to negatively charged microbial membranes. | frontiersin.org |
| Hydrophobicity | Positive (within optimal range) | Drives insertion into the lipid bilayer core. | researchgate.net |
| Amphipathicity | Positive | Facilitates membrane disruption through pore formation or carpet-like mechanisms. | nih.gov |
| Structural Stability (e.g., from cyclization) | Positive | Maintains the active conformation and provides resistance to proteases. | vulcanchem.com |
Computational Approaches to Analogue Design and Optimization
Modern peptide engineering heavily relies on computational tools to accelerate the design-synthesize-test cycle. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate physicochemical descriptors of peptides with their observed biological activities. nih.gov By building a model based on a set of known this compound analogues, researchers can predict the activity of new, unsynthesized sequences, thereby prioritizing the most promising candidates.
Molecular Modeling and Docking: Computer simulations allow for the visualization of how this compound analogues interact with model bacterial membranes. nih.gov Docking studies can predict the binding affinity and orientation of the peptide, providing insights into the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for its mechanism of action. nih.gov
Predictive Software: Several web-based tools and software packages are available to guide analogue design. Programs like PROVEAN can predict the functional effect of single amino acid substitutions. scienceopen.com Specialized software, such as the "Mutator" program mentioned in anuran peptide research, uses molecular descriptors to systematically redesign peptides for enhanced activity. unist.hr These computational approaches reduce the need for extensive and costly trial-and-error synthesis, enabling a more focused and rational approach to developing next-generation peptide antibiotics based on the this compound scaffold.
Biosynthetic Pathways and Genetic Foundations of Nigrocin 1 Ow5 if a Natural Product
Identification and Characterization of Genes Encoding Nigrocin-1-OW5
While the specific gene encoding this compound has not been individually isolated and characterized in the available literature, extensive research on related nigrocin peptides and other amphibian AMPs provides a robust framework for understanding its genetic basis. The genes responsible for producing these peptides are typically found in the frog's genome and are expressed in specialized granular glands within the skin. imrpress.com
Studies involving the cloning of cDNA from the skin secretions of various Odorrana species have revealed that the genes encoding nigrocin peptides are part of a larger family of AMP genes. nih.gov These genes characteristically code for a prepropeptide, a precursor molecule that includes a signal peptide, an acidic pro-region, and the sequence of the mature, active peptide. The signal peptide sequences of different nigrocin precursors often exhibit a high degree of similarity, indicating a conserved mechanism for directing the precursor protein into the secretory pathway.
The diversity among the mature peptide sequences, including that of this compound, is a hallmark of amphibian AMPs. This diversity is thought to arise from gene duplication events followed by rapid evolution, allowing the frog to develop a varied arsenal (B13267) of antimicrobial defenses.
Table 1: General Architecture of a Nigrocin Precursor-Encoding Gene
| Gene Region | Function | Conservation Level |
| 5' Untranslated Region (UTR) | Contains regulatory elements for gene expression. | Variable |
| Signal Peptide Coding Sequence | Encodes a peptide that directs the precursor to the endoplasmic reticulum. | Highly conserved within the nigrocin family. |
| Acidic Pro-region Coding Sequence | Encodes a spacer peptide that is cleaved during maturation. | Variable |
| Mature Peptide Coding Sequence | Encodes the final, active this compound peptide. | Highly variable, contributing to peptide diversity. |
| 3' Untranslated Region (UTR) | Contains signals for polyadenylation and mRNA stability. | Variable |
Post-Translational Processing and Maturation Pathways of the Precursor Peptide
The transformation of the initial gene product, the prepropeptide, into the active this compound involves several critical post-translational modifications (PTMs). These modifications are essential for the correct folding, stability, and biological activity of the peptide.
The first step in the maturation process is the cleavage of the N-terminal signal peptide as the prepropeptide enters the endoplasmic reticulum. Following this, the resulting propeptide is further processed to remove the acidic spacer region, liberating the mature peptide. This cleavage often occurs at specific recognition sites, such as a Lys-Arg motif, by endoproteolytic enzymes.
A significant post-translational modification in many nigrocin peptides, and likely in this compound, is the formation of a disulfide bond. This covalent linkage typically occurs between two cysteine residues located in a conserved C-terminal region known as the "Rana box." This heptapeptide (B1575542) motif, with the general sequence Cys-Gly-Leu-Ser-Gly-Leu-Cys, creates a cyclic structure that can be crucial for the peptide's stability and antimicrobial function. However, the precise importance of the Rana box for the activity of all nigrocin peptides is still a subject of scientific investigation.
Table 2: Key Post-Translational Modifications in Nigrocin Biosynthesis
| Modification | Description | Location on Precursor | Enzymatic Machinery (Putative) |
| Signal Peptide Cleavage | Removal of the N-terminal signal sequence. | N-terminus | Signal peptidase |
| Pro-region Cleavage | Excision of the acidic spacer peptide. | N-terminus of the mature peptide | Proprotein convertases |
| Disulfide Bond Formation | Creation of a covalent bond between two cysteine residues. | C-terminal "Rana box" | Protein disulfide isomerases |
| C-terminal Amidation | Modification of the C-terminal carboxyl group to an amide. | C-terminus | Peptidylglycine alpha-amidating monooxygenase (PAM) |
Regulation of this compound Biosynthesis and Expression in Host Organisms
The production of this compound in Odorrana wuchuanensis is a regulated process, likely influenced by a combination of developmental and environmental cues. The expression of antimicrobial peptides in frogs is not always constitutive; it can be induced in response to specific threats, such as injury or infection.
Studies on other frog species have shown that environmental stressors can modulate the synthesis of AMPs. For instance, exposure to pathogens or changes in environmental conditions can lead to an upregulation of the genes encoding these defense peptides. Hormonal regulation, potentially involving glucocorticoids, has also been implicated in controlling the expression of AMPs.
The release of the stored this compound from the granular glands onto the skin surface is typically triggered by a stress response, such as the presence of a predator or a pathogen. This ensures that the potent antimicrobial molecules are deployed precisely when and where they are needed to protect the frog from harm. The intricate regulatory mechanisms governing the biosynthesis and release of this compound highlight its importance in the survival strategy of Odorrana wuchuanensis.
Advanced Analytical Methodologies for Nigrocin 1 Ow5 Research
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of Nigrocin-1-OW5, serving the dual purposes of purification and quantification. The versatility of HPLC allows for the separation of this compound from complex mixtures, including reaction byproducts and impurities, with high resolution and efficiency.
For purification, preparative HPLC is employed, utilizing larger columns to isolate significant quantities of the compound at high purity levels (typically >99%). The selection of the stationary phase and mobile phase is critical and is empirically determined based on the polarity and chemical characteristics of this compound. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol).
For quantification, analytical HPLC is utilized. A validated HPLC method with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), allows for the precise measurement of this compound concentrations in various samples. The method's validation includes establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | Approx. 12.5 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Characterization and Metabolite Profiling
To gain deeper insights into the structural properties of this compound and to study its metabolic fate, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. This powerful technique couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity.
Initially, LC-MS is used to determine the accurate mass of this compound, which is a crucial step in confirming its elemental composition and identity. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass with sub-ppm accuracy.
Subsequently, tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the compound. In this process, the protonated or deprotonated molecule of this compound is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. The resulting fragmentation pattern serves as a structural fingerprint, enabling detailed characterization. This technique is also invaluable for metabolite profiling, allowing for the identification of metabolic products of this compound in biological systems by tracking characteristic fragment ions.
Capillary Electrophoresis for Purity and Identity Confirmation
Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, making it an excellent complementary technique for assessing the purity and confirming the identity of this compound. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field.
This method provides very high separation efficiency and resolution, often exceeding that of HPLC, making it particularly useful for detecting impurities that may co-elute with the main peak in a chromatogram. The unique migration time of this compound in a specific CE system serves as an additional parameter for its identification. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC), can be employed depending on the charge and hydrophobicity of the compound.
Quantitative Bioassays for Activity Monitoring in Complex Samples
While chromatographic and electrophoretic techniques provide information on the physical and chemical properties of this compound, quantitative bioassays are essential for measuring its biological activity. These assays are critical for monitoring the compound's potency and efficacy, especially when it is present in complex biological matrices like plasma or cell culture media.
The development of a specific bioassay depends on the known or hypothesized mechanism of action of this compound. For example, if it is an enzyme inhibitor, an enzymatic assay measuring the rate of a reaction in the presence of varying concentrations of the compound would be appropriate. If it targets a specific cellular receptor, a cell-based reporter assay could be developed. The results of these assays are typically used to generate a dose-response curve, from which key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Primary Application | Information Gained | Key Advantages |
| HPLC | Purification & Quantification | Purity, Concentration | Robust, Versatile, Scalable |
| LC-MS/MS | Characterization & Metabolite ID | Molecular Weight, Structure, Metabolites | High Sensitivity & Specificity |
| Capillary Electrophoresis | Purity & Identity Confirmation | Orthogonal Purity, Identity | High Efficiency & Resolution |
| Quantitative Bioassays | Activity Monitoring | Biological Potency (e.g., IC50/EC50) | Functional Relevance |
Pharmacokinetic and Pharmacodynamic Studies in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Animal Models
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for the development of any therapeutic agent, as they determine the compound's bioavailability, tissue penetration, and persistence in the body. medicilon.comnih.gov However, based on extensive literature searches, specific data on the ADME profile of Nigrocin-1-OW5 in animal models is not currently available in published scientific literature. The study of the pharmacokinetic properties of antimicrobial peptides, in general, presents challenges due to their susceptibility to proteases and potential for rapid clearance. mdpi.com Future research focusing on the ADME characteristics of this compound will be essential to understand its therapeutic potential.
In Vivo Efficacy Studies in Animal Models of Microbial Infection (e.g., topical, systemic applications)
While in vivo efficacy data specifically for this compound is not available, studies on closely related nigrocin peptides provide valuable insights into the potential therapeutic applications of this family of antimicrobial compounds.
One such study investigated the in vivo efficacy of Nigrocin-PN, a broad-spectrum antimicrobial peptide, in a murine model of pulmonary inflammation induced by Klebsiella pneumoniae. The results indicated that Nigrocin-PN significantly ameliorated the lung inflammation, demonstrating its potential for treating bacterial pneumonia. researchgate.net
Another study focused on a modified nigrocin peptide, nigrocin-HLM, in a mouse model of pneumonia induced by methicillin-resistant Staphylococcus aureus (MRSA). The findings were promising, showing that nigrocin-HLM exhibited significant efficacy in combating the MRSA infection in vivo. researchgate.net
These studies on related nigrocin peptides suggest that this compound may also possess potent in vivo antimicrobial activity. However, dedicated in vivo studies using various infection models, including both topical and systemic applications, are necessary to confirm the efficacy of this compound itself.
Biodistribution and Target Site Accumulation in Animal Tissues
Information regarding the biodistribution and accumulation of this compound at target sites within animal tissues is not documented in the current scientific literature. Biodistribution studies are critical for understanding whether a drug reaches the site of infection in sufficient concentrations to be effective. erbc-group.com For antimicrobial peptides, achieving adequate concentrations at the infection site while minimizing exposure to non-target tissues is a key determinant of therapeutic success and safety. eurekaselect.com Techniques such as radiolabeling or fluorescence imaging are often employed to track the distribution of compounds in vivo. erbc-group.combioanalysis-zone.com Future research should aim to elucidate the biodistribution profile of this compound to better assess its clinical viability.
Assessment of Potential for Microbial Resistance Development in Pre-clinical Settings
The development of microbial resistance is a major concern for all antimicrobial agents. who.inthealthdata.orgeuropa.eu While a specific assessment of resistance development to this compound has not been reported, a study on a related peptide, Nigrocin-PN, has provided encouraging preliminary data. In vitro evolution experiments demonstrated that the co-administration of Nigrocin-PN with the conventional antibiotic ampicillin (B1664943) could delay the acquisition of resistance by Staphylococcus aureus. researchgate.net This suggests a potential role for nigrocin peptides in combination therapies to combat the emergence of drug-resistant bacteria.
The primary mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane, a target that is thought to be less prone to the development of resistance compared to specific enzymatic pathways targeted by traditional antibiotics. nih.gov However, comprehensive pre-clinical studies are required to formally assess the potential for microorganisms to develop resistance to this compound over time and through various exposure scenarios.
Future Research Trajectories and Translational Considerations for Nigrocin 1 Ow5
Investigation of Synergistic Effects with Conventional Antimicrobials
A significant avenue for future research lies in exploring the synergistic effects of Nigrocin-1-OW5 with conventional antimicrobial drugs. This strategy is a well-established approach to enhance efficacy, reduce required dosages, and potentially overcome existing resistance mechanisms. nih.govnih.gov While direct studies on this compound are yet to be published, research on other nigrocin peptides provides a strong rationale for this approach. For instance, a study on Nigrocin-PN, another frog-derived peptide, demonstrated significant synergistic effects when combined with antibiotics like ampicillin (B1664943). researchgate.net This combination was also shown to delay the development of antibiotic resistance in Staphylococcus aureus. researchgate.net Similarly, the peptide Nigrosin-6VL, when paired with cefepime (B1668827) and gentamicin, showed enhanced antimicrobial capacity against both planktonic cells and biofilms of P. aeruginosa. nih.govmdpi.com
These findings suggest that this compound could act in concert with traditional antibiotics, potentially through membrane disruption, which would facilitate the entry of the conventional drug into the microbial cell. researchgate.netnih.gov Future studies should systematically evaluate combinations of this compound with various classes of antibiotics and antifungals against a panel of multidrug-resistant pathogens.
Table 1: Examples of Synergistic Effects in Related Nigrocin Peptides
| Peptide | Conventional Antimicrobial | Target Pathogen(s) | Observed Effect | Reference(s) |
| Nigrocin-PN | Ampicillin, Norfloxacin, Vancomycin, Gentamicin | Staphylococcus aureus | Synergistic effects observed; co-administration with ampicillin delayed resistance acquisition. | researchgate.net |
| Nigrosin-6VL | Cefepime, Gentamicin | Pseudomonas aeruginosa | Enhanced antimicrobial capacity against both planktonic cells and biofilms. | nih.govmdpi.com |
This table is illustrative and based on findings from related nigrocin peptides, suggesting a promising area of investigation for this compound.
Development of Advanced Delivery Systems and Formulation Strategies
Like many antimicrobial peptides, the clinical translation of this compound faces challenges related to its stability in biological fluids, potential toxicity to mammalian cells, and cost-effective production. vulcanchem.comtandfonline.com Advanced delivery systems and formulation strategies are crucial to overcome these hurdles. mdpi.comresearchgate.net Encapsulating this compound in nanocarriers could protect it from proteolytic degradation, improve its pharmacokinetic profile, and enable targeted delivery to infection sites, thereby reducing systemic toxicity. nih.govresearchgate.net
Various nanoformulation strategies have shown promise for other AMPs and could be adapted for this compound. mdpi.com These include liposomes, which are biocompatible and can improve drug distribution, and polymeric nanoparticles, such as those made from chitosan, which can preserve the antimicrobial properties of the peptide. nih.gov Inorganic nanoparticles, including gold or silver nanoparticles, have also been explored for their synergistic antimicrobial effects when combined with AMPs. mdpi.comresearchgate.net Furthermore, hydrogels could serve as a carrier matrix for the sustained and localized release of the peptide, which is particularly relevant for topical applications in wound healing. researchgate.net
Table 2: Potential Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound | Reference(s) |
| Liposomes | Biocompatible and biodegradable lipid-based vesicles. | Increased in vivo distribution, improved cellular uptake, protection from degradation. | nih.gov |
| Polymeric Nanoparticles (e.g., Chitosan, PLGA) | Nanoparticles formed from natural or synthetic polymers. | Can preserve antimicrobial activity, offer controlled release, and potentially reduce toxicity. | nih.gov |
| Inorganic Nanoparticles (e.g., Gold, Silver) | Metal-based nanoparticles with inherent antimicrobial properties. | Potential for synergistic antimicrobial effects, enhanced stability. | mdpi.comresearchgate.net |
| Hydrogels | Water-swollen polymer networks. | Sustained and localized release for topical applications, protection from proteases. | researchgate.net |
This table outlines potential strategies for this compound based on successful applications with other antimicrobial peptides.
Exploration of Ancillary Biological Activities (e.g., anti-inflammatory, immunomodulatory) in Pre-clinical Models
Beyond their direct microbicidal action, many amphibian-derived AMPs exhibit a range of ancillary biological activities, including immunomodulatory and anti-inflammatory effects. mdpi.comfrontiersin.org These properties are highly valuable as they can help modulate the host's immune response to infection, control excessive inflammation, and promote tissue repair. mdpi.comresearchgate.net For example, some AMPs can influence immune cell chemotaxis, differentiation, and the production of cytokines. frontiersin.org
Pre-clinical studies on related peptides suggest that this compound may also possess such activities. A cathelicidin (B612621) (QS-CATH) from the frog Quasipaa spinosa was found to modulate the expression of inflammatory cytokine genes in macrophage cell lines. researchgate.net Another compound, Nigronapthaphenyl, isolated from Nigrospora sphaerica, demonstrated potent anti-inflammatory activity with an IC50 of 6.2 ± 0.5 μM. nih.gov Given that this compound is part of the frog's innate defense system, it is plausible that it has evolved to not only kill pathogens but also to modulate the host's inflammatory response to minimize tissue damage. nih.govmdpi.com Future pre-clinical studies should investigate the effects of this compound on inflammatory pathways, such as the NF-κB pathway, and its ability to modulate cytokine production in relevant cell and animal models of infection and inflammation. nih.gov
Addressing Research Challenges and Opportunities for Therapeutic Development
The path to therapeutic development for this compound is not without its challenges, but it also presents significant opportunities. A primary hurdle for many AMPs is the high cost of production, particularly for large-scale synthesis. tandfonline.com Additionally, issues of stability against proteolytic degradation and potential cytotoxicity remain key concerns that need to be addressed through formulation strategies or peptide engineering. vulcanchem.comnih.gov
However, the opportunities are substantial. The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with unique mechanisms of action, a role that this compound is well-positioned to fill. mdpi.comnumaferm.com Its membrane-disrupting action makes it less likely for bacteria to develop resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com
Future research can leverage rational design and machine learning to create synthetic analogues of this compound with enhanced stability, improved selectivity for microbial over mammalian cells, and lower production costs. plos.orgmdpi.comresearchgate.net By understanding the structure-activity relationships, it may be possible to design shorter, more potent peptides that retain the therapeutic benefits while minimizing the drawbacks of the parent molecule. nih.gov These advancements, coupled with a deeper understanding of its synergistic and immunomodulatory properties, will be crucial for unlocking the full therapeutic potential of this compound.
Q & A
Q. What experimental methodologies are recommended for the synthesis and purification of Nigrocin-1-OW5?
Answer: Synthesis should involve stepwise optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purification requires techniques like preparative HPLC or column chromatography, validated via TLC or NMR for intermediate checks. Purity must be confirmed using mass spectrometry and elemental analysis, with protocols aligned with reproducibility standards .
Q. How can researchers ensure structural characterization accuracy for this compound?
Answer: Combine spectroscopic methods (e.g., -NMR, -NMR, FT-IR) and crystallography (XRD) to resolve stereochemistry. Cross-validate data against computational models (DFT calculations) to confirm bond angles and electronic properties. Discrepancies in spectral peaks should be addressed by repeating experiments under controlled conditions .
Q. What criteria define the biological relevance of this compound in early-stage studies?
Answer: Prioritize assays that align with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use positive/negative controls and dose-response curves to establish EC/IC values. Ensure biological replicates (n ≥ 3) and statistical rigor (p < 0.05, ANOVA) to minimize false positives .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Answer: Conduct meta-analyses of existing datasets to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate results. Apply multivariate regression to isolate confounding factors (e.g., solvent interference, batch variability) .
Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity profiles of this compound?
Answer: Employ nonlinear regression models (e.g., Hill equation) to fit dose-response data. Use Bayesian hierarchical models to account for inter-experiment variability. For longitudinal toxicity studies, apply survival analysis (Kaplan-Meier curves with log-rank tests) and Cox proportional hazards models .
Q. How can computational models enhance the understanding of this compound’s pharmacokinetic properties?
Answer: Perform molecular dynamics simulations to predict membrane permeability and logP values. Use QSAR models to correlate structural motifs with ADME traits. Validate predictions via in vitro assays (e.g., Caco-2 for absorption, microsomal stability tests) .
Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?
Answer: Standardize raw material sources and synthetic pathways (e.g., fixed catalyst ratios, reaction times). Implement QC checkpoints (e.g., HPLC purity ≥98%, residual solvent analysis) for each batch. Use DOE (Design of Experiments) to identify critical process parameters affecting yield/purity .
Methodological Guidelines
- Reproducibility : Document all experimental parameters (e.g., equipment calibration, ambient humidity) in supplemental materials. Share raw data in public repositories (e.g., Zenodo) to enable independent verification .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments. Include ethics committee approval IDs in manuscripts .
- Data Presentation : Use SI units and IUPAC nomenclature. Tables/figures must include error margins (SD/SEM) and statistical significance markers (e.g., asterisks for p-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
